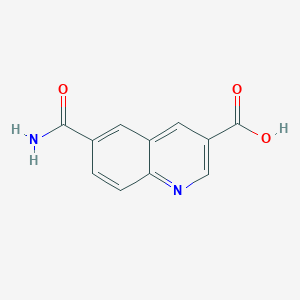

6-氨基喹啉-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 6-Carbamoylquinoline-3-carboxylic acid derivatives often involves complex reactions. For instance, a facile synthesis method for carbamoylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones was developed, showcasing the potential for creating diverse derivatives of quinoline carboxylic acids under metal-free conditions, which is indicative of the synthetic versatility of quinoline derivatives (Liu et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of 6-Carbamoylquinoline-3-carboxylic acid derivatives can be intricate, as demonstrated by the study of various quinoline derivatives. For example, the crystal structures of complexes formed with quinoline carboxylic acids reveal the importance of hydrogen bonds in their structural integrity (Goher et al., 2003).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, forming complex structures. The novel synthesis approach for 2-aminoquinoline-6-carboxylic acid benzyl ester from 6-quinolinecarboxylic acid, featuring a mild conversion process, highlights the reactive adaptability of these compounds (Couturier & Le, 2006).

Physical Properties Analysis

The physical properties of 6-Carbamoylquinoline-3-carboxylic acid derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in various fields. These properties are often determined through experimental analysis and contribute to the understanding of the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and degradation patterns of 6-Carbamoylquinoline-3-carboxylic acid derivatives, are essential for their application in chemical synthesis and pharmaceuticals. Studies on quinoline derivatives often explore these aspects to enhance their application potential (Hong, Kim, & Young Kwan Kim, 1997).

科学研究应用

抗菌應用

6-氨基甲酰喹啉-3-羧酸衍生物展示出顯著的抗菌活性。例如,已經研究了6,7-和7,8-二取代的1-烷基-1,4-二氫-4-氧基喹啉-3-羧酸的結構-活性關係在抗菌性質中。某些衍生物,如1-乙基-6-氟-1,4-二氫-4-氧基-7-(1-哌嗪基)喹啉-3-羧酸,對革蘭氏陽性和革蘭氏陰性細菌均表現出顯著活性,超越了奧氧酸對這些菌株的效力(Koga et al., 1980)。

抗腫瘤潛力

含有6-氨基甲酰喹啉-3-羧酸基團的化合物已被探索其抗腫瘤活性。一種新型的异喹啉化合物,融合了兩個异喹啉-3-羧酸和一個苯甲酸,展示出有希望的結果。這種化合物被發現在體內評估中在有效劑量下耐受良好,有效且顯示出低系統毒性,表明其作為抗腫瘤引物的潛力(Gao et al., 2015)。

在血管緊張素轉化酶抑制劑中的作用

6-氨基甲酰喹啉-3-羧酸的衍生物已被合成並評估其作為血管緊張素轉化酶(ACE)抑制劑的有效性。一些衍生物展示出強大的體外ACE抑制活性,並且某些單酯在自發性高血壓大鼠口服劑量下顯著降低收縮壓(Hayashi et al., 1985)。

阿片肽模擬

研究已探索了6-羟基-1,2,3,4-四氫-异喹啉-3-羧酸(6-氨基甲酰喹啉-3-羧酸的衍生物)作為阿片類配體-受體複合物中酪氨酸構象的模擬的作用。這種化合物對μ和δ阿片受體表現出顯著的受體結合,暗示其在阿片研究中的實用性(Sperlinga et al., 2005)。

属性

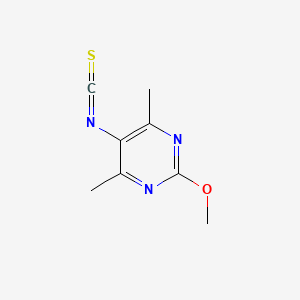

IUPAC Name |

6-carbamoylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c12-10(14)6-1-2-9-7(3-6)4-8(5-13-9)11(15)16/h1-5H,(H2,12,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZDNVPHNCYLNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1C(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[(2,4-Dimethylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2489267.png)

methanone](/img/structure/B2489268.png)

![3-(3-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2489270.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-enamide](/img/structure/B2489273.png)

![4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2489275.png)

![Methyl 1-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2489281.png)

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2489290.png)